molecular formula C14H17N3O3 B7351133 N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide

N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide

Cat. No. B7351133
M. Wt: 275.30 g/mol
InChI Key: ZBHGXAYBWAROFS-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide, also known as MI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide works by binding to the MYC protein and preventing it from interacting with other proteins that are necessary for its activity. This leads to a decrease in the expression of MYC target genes, which are involved in cell proliferation, survival, and metabolism. The inhibition of MYC activity by this compound results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical studies. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed. In addition to its antitumor effects, this compound has been shown to have anti-inflammatory effects in vitro, suggesting that it may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide is its specificity for MYC, which makes it a valuable tool for studying the role of MYC in cancer and other diseases. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by using prodrug formulations or by modifying the structure of the compound to improve its solubility.

Future Directions

There are several potential future directions for the development of N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide and related compounds. One direction is to optimize the structure of this compound to improve its pharmacokinetic properties, such as solubility and bioavailability. Another direction is to explore the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the development of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis, is an area of ongoing research.
Conclusion
This compound is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its specificity for MYC makes it a valuable tool for studying the role of MYC in cancer and other diseases. While there are some limitations to the use of this compound, such as its low solubility, there are several potential future directions for its development. Overall, this compound represents a promising avenue for the development of new cancer therapies.

Synthesis Methods

The synthesis of N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide involves several steps, including the preparation of the imidazo[1,5-a]pyridine-3-carboxamide core and the addition of the oxan-3-yl moiety. The final compound is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the activity of the MYC oncoprotein, which is overexpressed in many types of cancer. In preclinical studies, this compound has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.

properties

IUPAC Name

N-[(3R,4R)-4-methoxyoxan-3-yl]imidazo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-19-12-5-7-20-9-11(12)16-14(18)13-15-8-10-4-2-3-6-17(10)13/h2-4,6,8,11-12H,5,7,9H2,1H3,(H,16,18)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHGXAYBWAROFS-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCOCC1NC(=O)C2=NC=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CCOC[C@H]1NC(=O)C2=NC=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.